molecular formula C78H136O2S8 B14342021 1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione CAS No. 94814-97-8

1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione

Cat. No.: B14342021
CAS No.: 94814-97-8
M. Wt: 1362.5 g/mol
InChI Key: QYJDDOIIBBDOBG-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione is a complex organic compound characterized by its unique structure, which includes multiple octylsulfanyl groups attached to an anthracene-9,10-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione typically involves the introduction of octylsulfanyl groups to an anthracene-9,10-dione precursor. This can be achieved through a series of substitution reactions where octylthiol is reacted with the anthracene-9,10-dione under controlled conditions. The reaction often requires the presence of a catalyst and specific solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydro form.

    Substitution: The octylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives of the compound.

Scientific Research Applications

1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The octylsulfanyl groups can interact with biological membranes, potentially altering their properties and affecting cellular processes. The anthracene-9,10-dione core can participate in redox reactions, influencing oxidative stress and signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4,5,6,7,8-Octafluoro-9,10-anthracenedione: Similar structure but with fluorine atoms instead of octylsulfanyl groups.

    Anthracene-9,10-dione: The parent compound without any substituents.

Uniqueness

1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione is unique due to the presence of multiple octylsulfanyl groups, which impart distinct physical and chemical properties. These groups can enhance solubility in organic solvents and influence the compound’s reactivity and interactions with other molecules.

Properties

CAS No.

94814-97-8

Molecular Formula

C78H136O2S8

Molecular Weight

1362.5 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octakis(octylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C78H136O2S8/c1-9-17-25-33-41-49-57-81-71-65-66(72(82-58-50-42-34-26-18-10-2)76(86-62-54-46-38-30-22-14-6)75(71)85-61-53-45-37-29-21-13-5)70(80)68-67(69(65)79)73(83-59-51-43-35-27-19-11-3)77(87-63-55-47-39-31-23-15-7)78(88-64-56-48-40-32-24-16-8)74(68)84-60-52-44-36-28-20-12-4/h9-64H2,1-8H3

InChI Key

QYJDDOIIBBDOBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C(=C3SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC

Origin of Product

United States

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